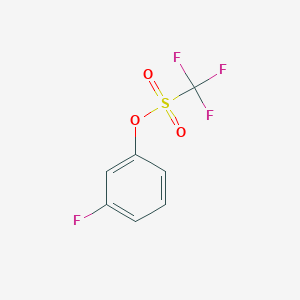

m-Fluorophenyl trifluoromethanesulfonate

Descripción general

Descripción

M-Fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4F4O3S . It is closely related to methyl trifluoromethanesulfonate, a strong methylating reagent commonly used for the pre-methylation of polysaccharides under mild basic conditions .

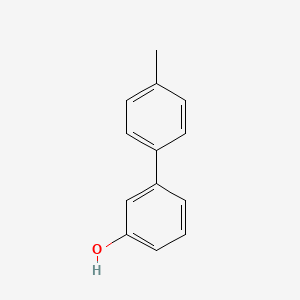

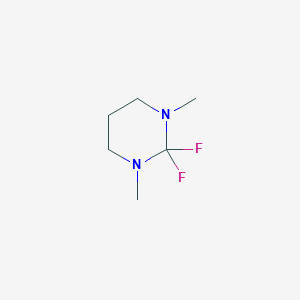

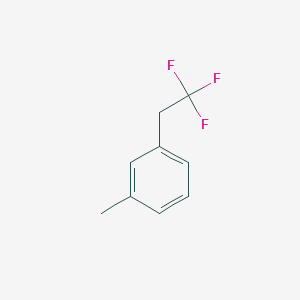

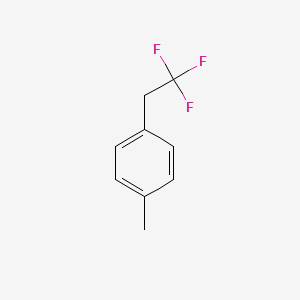

Molecular Structure Analysis

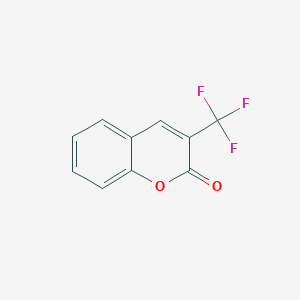

The molecular structure of m-Fluorophenyl trifluoromethanesulfonate consists of a fluorophenyl group attached to a trifluoromethanesulfonate group . The molecular weight of the compound is 244.16 g/mol .Chemical Reactions Analysis

Trifluoromethanesulfonates are known for their diverse reactivities. They rapidly decompose to form trifluoromethoxy anion in the presence of fluoride ion, thus regarded as a reservoir of trifluoromethoxy anion . This property has been widely used in nucleophilic trifluoromethoxylation reactions .Physical And Chemical Properties Analysis

M-Fluorophenyl trifluoromethanesulfonate has a predicted density of 1.574±0.06 g/cm3 and a predicted boiling point of 235.6±40.0 °C .Aplicaciones Científicas De Investigación

Radiochemical Synthesis

m-Fluorophenyl trifluoromethanesulfonate has been evaluated for its role in the synthesis of radiochemicals. A notable application is in the aromatic nucleophilic substitution reactions with [18F]fluoride, which is critical in the production of radio-tracers for the dopamine uptake system. This was exemplified in the preparation of [18F]GBR 13119, a potential radio-tracer, using 4-N,N,N,-trimethylaniliniumphenylmethanone trifluoromethanesulfonate (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Catalysis in Organic Synthesis

Metal trifluoromethanesulfonates, including m-Fluorophenyl trifluoromethanesulfonate, are used as catalysts in Friedel–Crafts alkenylation of arenes with alkynes. This process yields 1,1-diarylalkenes via an alkenyl cation intermediate, achieved in high to excellent yields (Tsuchimoto, Maeda, Shirakawa, & Kawakami, 2000).

Fuel Cell Membrane Development

In the field of fuel cell technology, m-Fluorophenyl trifluoromethanesulfonate derivatives play a role in synthesizing functional fluoropolymers used in membranes. These membranes are crucial for various fuel cell applications, with direct radical copolymerization of fluoroalkenes with fluorinated functional monomers being a significant method (Souzy & Améduri, 2005).

Lewis Acid Catalysis

It also acts as an extremely active Lewis acid catalyst in organic synthesis processes like acylation of alcohols with acid anhydrides and mixed anhydrides. This high catalytic activity is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Fluorination in Chemical Synthesis

The compound is integral in fluorination chemistry, including the synthesis of various fluorosulfonyl derivatives. These derivatives are significant in the design of drug candidates and synthesis of novel functional materials, showcasing its versatility in organic chemistry (Zhang, Chen, Guo, Xiao, & Gu, 2014).

Synthesis of Sulfonated Polymers

m-Fluorophenyl trifluoromethanesulfonate is utilized in the synthesis of sulfonated polymers, especially in developing advanced materials for fuel cell membranes. These materials are critical in enhancing the performance and durability of fuel cells (Souzy, Ameduri, Boutevin, Gebel, & Capron, 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-fluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAKRVBLXMUOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338665 | |

| Record name | m-Fluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Fluorophenyl trifluoromethanesulfonate | |

CAS RN |

57606-65-2 | |

| Record name | m-Fluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

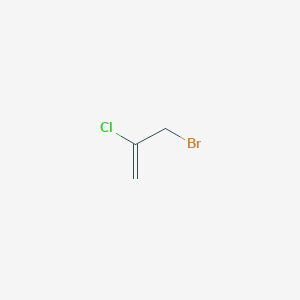

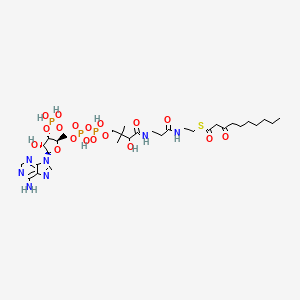

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)